molecular formula C10H11BF3KO B2914963 POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate CAS No. 1440548-66-2

POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate

Cat. No.: B2914963
CAS No.: 1440548-66-2
M. Wt: 254.1
InChI Key: BRIUOQSJMWLSBJ-KQGICBIGSA-N
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Description

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group, which imparts stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate typically involves the reaction of (E)-3-(benzyloxy)prop-1-enylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield benzyloxypropyl ketones, while reduction could produce benzyloxypropyl alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in drug development.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can participate in coordination with metal catalysts, facilitating catalytic cycles in cross-coupling reactions. Additionally, the benzyloxy group can undergo nucleophilic attack, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (E)-3-(benzyloxy)prop-1-enylboronic acid
  • Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate
  • Potassium (E)-3-(benzyloxy)prop-1-enylboronate

Uniqueness

This compound is unique due to the presence of the trifluoroborate group, which imparts enhanced stability and reactivity compared to its boronic acid and boronate counterparts. This makes it a more versatile reagent in various chemical transformations, particularly in cross-coupling reactions where stability and reactivity are crucial.

Properties

IUPAC Name

potassium;trifluoro-[(E)-3-phenylmethoxyprop-1-enyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3O.K/c12-11(13,14)7-4-8-15-9-10-5-2-1-3-6-10;/h1-7H,8-9H2;/q-1;+1/b7-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIUOQSJMWLSBJ-KQGICBIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCOCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/COCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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